molecular formula C16H27N5O2S B11013092 N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

N~1~,N~1~-dimethyl-N~3~-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1,3-dicarboxamide

Cat. No.: B11013092
M. Wt: 353.5 g/mol
InChI Key: KVEYRZZXRLWHNB-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE is a complex organic compound with a unique structure that includes a thiadiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, which is then coupled with a pyridine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-N-[5-(1-METHYLBUTYL)-1,3,4-THIADIAZOL-2-YL]TETRAHYDRO-1,3(2H)-PYRIDINEDICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.

Properties

Molecular Formula

C16H27N5O2S

Molecular Weight

353.5 g/mol

IUPAC Name

1-N,1-N-dimethyl-3-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide

InChI

InChI=1S/C16H27N5O2S/c1-5-7-11(2)14-18-19-15(24-14)17-13(22)12-8-6-9-21(10-12)16(23)20(3)4/h11-12H,5-10H2,1-4H3,(H,17,19,22)

InChI Key

KVEYRZZXRLWHNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C

Origin of Product

United States

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